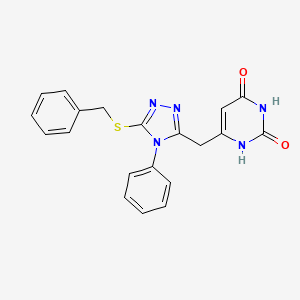
6-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a compound that draws attention due to its structural complexity and the presence of multiple functional groups. This hybrid molecule features a pyrimidine-dione core, connected to a triazole ring through a benzylthio linkage. Such architecture suggests potential utility in various research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione typically involves the stepwise formation of the triazole and pyrimidine rings. The procedure starts with the synthesis of the triazole intermediate via a reaction between benzylthiol and 4-phenyl-1,2,4-triazole-3-thiol, often catalyzed by a base under reflux conditions. The intermediate is then coupled with a pyrimidine derivative using an appropriate coupling reagent.
Industrial Production Methods
Scaling up this synthesis for industrial purposes involves optimizing reaction conditions for higher yields and purity. Key steps include employing continuous flow reactors to maintain controlled reaction environments and utilizing automated purification systems to ensure consistent product quality.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the sulfur atom in the benzylthio group, forming sulfoxides and sulfones under mild conditions with reagents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : The pyrimidine and triazole rings offer sites for reduction, commonly using hydride donors like sodium borohydride in mild conditions.
Substitution: : Substitution reactions occur primarily at the benzylthio group, where nucleophiles can replace the sulfur-containing side chain.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid.
Reduction: : Sodium borohydride, lithium aluminium hydride.
Substitution: : Sodium hydride, alkyl halides.
Major Products
The reactions yield a variety of products including sulfoxides, sulfones, and substituted derivatives depending on the conditions and reagents used.
科学研究应用
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for constructing more complex molecules. Its various functional groups enable diverse chemical modifications.
Biology and Medicine
The biological relevance stems from its structural similarity to nucleoside analogs, suggesting potential antiviral or anticancer properties. Ongoing research investigates its activity against specific targets in diseases.
Industry
Industrially, it can be used in the development of specialty chemicals and advanced materials, given its unique functional groups.
作用机制
The compound exerts its effects through interactions with nucleophilic and electrophilic sites on biomolecules. Its pyrimidine ring can mimic nucleobases, potentially interfering with DNA or RNA functions. The sulfur linkage provides additional sites for binding to target proteins, influencing their activity.
相似化合物的比较
6-((5-(benzylthio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione stands out due to its combination of a triazole and pyrimidine moiety. Similar compounds include:
4-(benzylthio)-1,2,4-triazole derivatives
2,4-dioxo-5-methylpyrimidine derivatives
These compounds share structural elements but differ in functional group arrangements, influencing their reactivity and applications.
There you go! A comprehensive dive into the fascinating world of this compound. Happy exploring!
属性
IUPAC Name |
6-[(5-benzylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-18-12-15(21-19(27)22-18)11-17-23-24-20(25(17)16-9-5-2-6-10-16)28-13-14-7-3-1-4-8-14/h1-10,12H,11,13H2,(H2,21,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFCLPNKCXBSGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2981084.png)
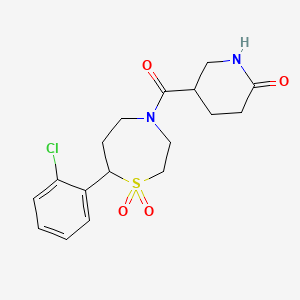
![1-(1-Methylpiperidin-4-yl)-3-[(oxolan-2-yl)methyl]urea](/img/structure/B2981089.png)
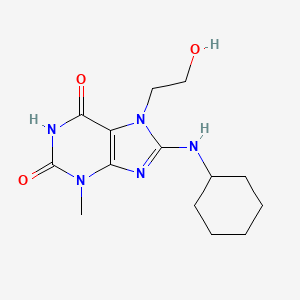
![N-[[4-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]pyrrolidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2981092.png)
![2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid](/img/structure/B2981093.png)
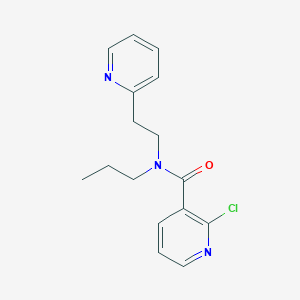
![4-(3-methoxypyrrolidin-1-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)benzamide](/img/structure/B2981098.png)
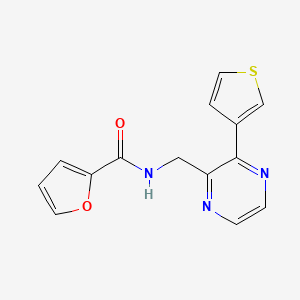
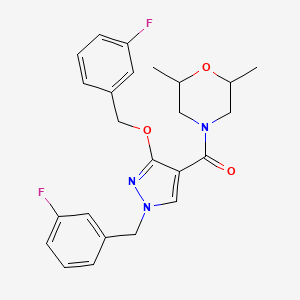
![2-[[1-[2-(3-Methylphenoxy)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2981103.png)
![2-Amino-2-(3-cyclopentyl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2981105.png)
![2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)acetamide](/img/structure/B2981106.png)
![N-(4-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2981107.png)
